molecular formula C25H21NO4 B3441658 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B3441658
M. Wt: 399.4 g/mol
InChI Key: PZEHIKPTBVYFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It has gained significant attention in the scientific community due to its potential therapeutic applications in prostate cancer treatment.

Mechanism of Action

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide binds to the AR and inhibits its activity by preventing the AR from binding to its target DNA sequence. This results in the inhibition of AR-mediated gene transcription, which is essential for the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have a significant impact on the biochemical and physiological functions of prostate cancer cells. It inhibits the expression of AR-regulated genes that are involved in cell proliferation, survival, and metastasis. In addition, 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis in prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide is its specificity for the AR. This makes it a valuable tool for studying the role of the AR in prostate cancer development and progression. However, one of the limitations of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide is its low potency compared to other AR inhibitors. This makes it less effective at inhibiting the growth of prostate cancer cells in vitro.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more potent AR inhibitors that can effectively inhibit the growth of prostate cancer cells in vitro and in vivo. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide in other cancers that are driven by the AR, such as breast cancer. Finally, there is a need to further elucidate the mechanism of action of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide and its impact on AR-mediated gene transcription.

Scientific Research Applications

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in prostate cancer treatment. It has been found to inhibit the growth and proliferation of androgen-sensitive and androgen-insensitive prostate cancer cells. In addition, 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to sensitize prostate cancer cells to radiation therapy.

properties

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-30-19-14-12-18(13-15-19)26-22(27)16-25(17-8-4-3-5-9-17)23(28)20-10-6-7-11-21(20)24(25)29/h3-15H,2,16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEHIKPTBVYFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide

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